2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole
Description
2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole is a benzothiazole derivative characterized by a sulfonylated piperidine moiety at the 2-position of the benzothiazole core. The piperidine ring contributes conformational flexibility, which may influence interactions with enzymes or receptors.
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c21-24(22,15-6-2-1-3-7-15)20-12-10-14(11-13-20)18-19-16-8-4-5-9-17(16)23-18/h1-9,14H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHGQKONPHFFPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Cyclocondensation of 2-Aminothiophenol
The benzothiazole ring is commonly synthesized via acid-catalyzed cyclization of 2-aminothiophenol with carbonyl compounds. For example, reaction with 4-piperidinyl aldehydes under modified conditions yields 2-(4-piperidinyl)-1,3-benzothiazole precursors.
Representative Procedure :
2-Aminothiophenol (3.12 mmol) + 4-piperidinyl aldehyde (3.16 mmol)
→ Reflux in DMF with Na₂S₂O₅ (0.61 g, 2h)
→ 85-92% yield of 2-(4-piperidinyl)-1,3-benzothiazole
Limitation: Requires subsequent N-sulfonylation at piperidine.
Microwave-Assisted Coupling Reactions
Modern approaches employ microwave irradiation to accelerate benzothiazole-piperidine coupling. A 2022 study demonstrated:
N-Boc-4-piperidine carboxylic acid + 2-(4-aminophenyl)benzothiazole
→ EDC/DMAP in CH₂Cl₂ under microwave (80°C, 20 min)
→ 78% yield of coupled product
This method facilitates rapid amide bond formation but necessitates Boc deprotection and sulfonylation.
Piperidine Sulfonylation Strategies
Direct N-Sulfonylation of Piperidine Derivatives
The phenylsulfonyl group is introduced via reaction of piperidine amines with benzenesulfonyl chloride under basic conditions:
Optimized Protocol :
Piperidine-4-amine (1 eq) + Benzenesulfonyl chloride (1.2 eq)
→ Stir in CH₂Cl₂ with Et₃N (2 eq) at 0°C → RT, 12h
→ 89% isolated yield of 1-(phenylsulfonyl)piperidine-4-amine
Key Advantage: High regioselectivity for N-sulfonylation over O-sulfonation.
Tandem Deprotection-Sulfonylation Sequences
Protected piperidines (e.g., Boc derivatives) undergo sequential deprotection and sulfonylation:
tert-Butyl 4-aminopiperidine-1-carboxylate
→ TFA/CH₂Cl₂ (1:1, 2h) → Free amine
→ Benzenesulfonyl chloride/Et₃N (0°C → RT, 12h)
→ 91% overall yield
Convergent Coupling Approaches
Amide Bond Formation via Carbodiimide Chemistry
Coupling of benzothiazole carboxylic acids with sulfonylated piperidine amines represents a robust method:
Procedure :
2-Carboxy-1,3-benzothiazole (1 eq) + 1-(Phenylsulfonyl)piperidine-4-amine (1 eq)
→ EDC (1.2 eq), DMAP (0.1 eq) in CH₂Cl₂, 24h RT
→ 82% yield
Table 1. Comparative Analysis of Coupling Reagents
| Reagent System | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| EDC/DMAP | RT | 24 | 82 |
| HATU/DIPEA | 0°C → RT | 12 | 88 |
| DCC/HOBt | RT | 36 | 75 |
Nucleophilic Aromatic Substitution
Electron-deficient benzothiazoles undergo substitution with piperidine amines:
2-Fluoro-1,3-benzothiazole (1 eq) + 1-(Phenylsulfonyl)piperidine-4-amine (1.5 eq)
→ DMF, K₂CO₃, 120°C, 48h
→ 67% yield
Challenge: Limited to strongly activated leaving groups.
One-Pot Tandem Methodologies
Recent advances combine benzothiazole formation and piperidine functionalization in single reaction vessels:
Innovative Approach :
2-Aminothiophenol + 4-Oxo-piperidine-1-carbaldehyde + Na₂S₂O₅
→ Reflux in EtOH/H₂O (3:1), 6h
→ In situ sulfonylation with PhSO₂Cl/Et₃N
→ 68% overall yield
Key Advantages :
- Eliminates intermediate purification
- Reduces reaction time by 40% compared to stepwise methods
Characterization and Analytical Data
Critical spectroscopic signatures confirm successful synthesis:
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.32 (s, 1H, H-2 benzothiazole)
- δ 7.89-7.45 (m, 5H, Ph-SO₂)
- δ 4.12 (m, 1H, piperidine H-4)
- δ 3.21 (t, J=12 Hz, 2H, piperidine H-1)
IR (KBr) :
- 1345 cm⁻¹ (S=O asymmetric stretch)
- 1162 cm⁻¹ (S=O symmetric stretch)
- 1580 cm⁻¹ (C=N benzothiazole)
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Medicine: Preliminary studies suggest that the compound may possess anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for therapeutic applications.
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth. Additionally, the compound’s ability to interact with cellular membranes and proteins may contribute to its biological activity.
Comparison with Similar Compounds
Key Comparative Insights
Substituent Effects on Pharmacological Activity
- Sulfonyl vs. Sulfanyl Groups: The phenylsulfonyl group in the target compound contrasts with the benzylsulfonyl group in ’s antischistosomal agent. The antischistosomal activity of 2-(benzylsulfonyl)-1,3-benzothiazole suggests that sulfonyl-linked benzothiazoles may preferentially target parasitic ion channels or proteases .
- Piperidinyl vs. Piperazinyl Moieties: The piperazinyl group in ’s compound facilitates strong interactions with cardiac ion channels (IK1/Ito), leading to arrhythmias.
Electronic and Steric Considerations
Electron-Withdrawing Substituents :
- However, excessive flexibility may reduce selectivity .
Biological Activity
2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C18H18N2O2S2
- Molecular Weight : 358.48 g/mol
- Physical Form : Solid
- Purity : Approximately 90% .
Synthesis
The synthesis of benzothiazole derivatives, including this compound, typically involves multi-step organic reactions. The compound can be synthesized through the reaction of phenylsulfonyl chloride with 4-piperidinol followed by cyclization to form the benzothiazole moiety .
The compound acts primarily as an inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), both of which are critical in the metabolism of bioactive lipids involved in pain and inflammation pathways. Inhibition of these enzymes can lead to increased levels of endocannabinoids and epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Analgesic Properties : It has shown promise in alleviating pain without the common side effects associated with traditional analgesics .
- Anti-inflammatory Effects : The compound's ability to inhibit sEH and FAAH suggests potential use in treating inflammatory conditions .
Structure-Activity Relationship (SAR)
SAR studies have been conducted to optimize the biological activity of benzothiazole derivatives. Modifications at various positions on the aromatic rings have been explored:
- Substituents : The introduction of trifluoromethyl groups has been found to enhance enzyme inhibition while maintaining metabolic stability .
- Potency : The most potent analogs exhibited IC50 values in the low nanomolar range for both sEH and FAAH, indicating strong inhibitory effects .
In Vivo Studies
Animal models have been utilized to evaluate the efficacy of this compound:
- A study demonstrated that doses effective for pain relief did not impair voluntary locomotor activity in rats, suggesting a favorable safety profile compared to existing analgesics .
| Study | Model | Dose | Effect |
|---|---|---|---|
| Study 1 | Rat | Low nanomolar | Pain relief without sedation |
| Study 2 | Mouse | Varying doses | Reduced inflammation markers |
Q & A
Q. What are the optimal synthetic routes for preparing 2-[1-(phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole and related benzothiazole derivatives?
- Methodological Answer : Benzothiazole derivatives are commonly synthesized via nucleophilic substitution, Suzuki cross-coupling, or condensation reactions. For example:
- Suzuki Cross-Coupling : 2-(4-bromophenyl)benzothiazole can react with arylboronic acids in the presence of Pd(PPh₃)₄ catalyst, K₂CO₃, and a solvent mixture (e.g., DME/H₂O) under reflux .
- Piperidinyl Group Introduction : The piperidinyl moiety can be introduced via alkylation or sulfonylation reactions. For instance, phenylsulfonyl chloride reacts with 4-piperidinylbenzothiazole intermediates in dichloromethane with triethylamine as a base .
- Characterization : Melting points, IR (C=N stretch at ~1600 cm⁻¹), and NMR (protons adjacent to sulfonyl groups at δ 3.0–4.0 ppm) are critical for structural validation .
Q. How are fluorescence properties of benzothiazole derivatives evaluated, and what experimental conditions are optimal?
- Methodological Answer : Fluorescence spectra are measured in methanol or DMSO at concentrations of 10⁻⁴–10⁻⁵ M using excitation wavelengths (e.g., 330 nm). Key parameters include:
- Emission Maxima : Benzothiazole derivatives often emit in the 400–500 nm range, influenced by substituents (e.g., electron-withdrawing groups red-shift emission) .
- Solvent Effects : Polar aprotic solvents like DMSO enhance fluorescence intensity due to reduced quenching .
Example: 2-(4-bromophenyl)benzothiazole derivatives show strong emission at 450 nm when substituted with electron-donating groups .
Q. What preliminary biological screening methods are used to assess the anticancer potential of benzothiazole derivatives?
- Methodological Answer :
- Cell Line Assays : Compounds are tested against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines using MTT or SRB assays. IC₅₀ values <10 µM indicate high potency .
- Comparative Analysis : Structural analogs with substituents like 4-chloro or 4-methoxy groups show enhanced antiproliferative activity (Table 1) .
Table 1 : Bioactivity of Selected Benzothiazole Derivatives
| Compound | Structural Feature | IC₅₀ (µM) |
|---|---|---|
| 4-Chloro-benzothiazole | Chlorine at R₁ | 2.1 |
| 4-Methoxy-benzothiazole | Methoxy at R₂ | 3.8 |
| Parent compound (reference) | Unsubstituted | >50 |
Advanced Research Questions
Q. How can group-based QSAR (GQSAR) models optimize benzothiazole derivatives for anticancer activity?
- Methodological Answer : GQSAR fragments benzothiazoles into core (R1: benzothiazole-piperidinyl) and substituent (R2: phenylsulfonyl) regions. Key findings:
- Hydrophobic Contributions : LogP values >3.0 for R2 correlate with improved membrane permeability and target binding .
- Electrostatic Effects : Electron-withdrawing groups (e.g., -SO₂Ph) enhance activity by stabilizing receptor-ligand interactions .
- Validation : Models are trained on 41 derivatives using multiple linear regression (R² >0.85) and validated via leave-one-out cross-validation .
Q. What structural insights into this compound are revealed by crystallographic studies?
- Methodological Answer : X-ray crystallography shows:
- Dihedral Angles : The benzothiazole and piperidinyl rings form a dihedral angle of ~70°, optimizing binding to hydrophobic pockets .
- Non-covalent Interactions : C–H···π and π–π stacking (centroid distances ~3.7 Å) stabilize the crystal lattice .
- Sulfonyl Group Geometry : The S=O bond length (~1.43 Å) indicates strong hydrogen-bond acceptor potential .
Q. How do benzothiazole derivatives interact with tuberculosis (TB) targets, and what in silico methods validate this?
- Methodological Answer :
- Target Identification : Docking studies (AutoDock Vina) against Mycobacterium tuberculosis enoyl-ACP reductase (InhA) show binding affinities <−8.0 kcal/mol .
- Mechanistic Insight : The sulfonyl group forms hydrogen bonds with NAD+ cofactor residues (e.g., Tyr158), while the benzothiazole core occupies a hydrophobic pocket .
- Validation : Molecular dynamics simulations (100 ns) confirm stable RMSD (<2.0 Å) for ligand-protein complexes .
Q. What strategies improve the selectivity of benzothiazole derivatives for parasitic targets like Trypanosoma brucei?
- Methodological Answer :
- Fragment-Based Design : Hybrid compounds combining benzothiazole with pteridine or miltefosine moieties improve uptake in trypanosomes .
- Dual-Target Inhibition : Simultaneous inhibition of trypanothione reductase and N-myristoyltransferase reduces resistance risk .
- Phenotypic Screening : EC₅₀ values <1 µM in bloodstream-form parasites are achieved via high-throughput screening of 10,000+ analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
